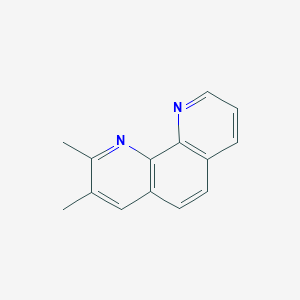![molecular formula C29H24 B14639983 1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene CAS No. 54378-44-8](/img/structure/B14639983.png)
1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(1-phenylvinyl)phenyl]methane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a central methane unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1-phenylvinyl)phenyl]methane typically involves the reaction of 4-bromostyrene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Bis[4-(1-phenylvinyl)phenyl]methane may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reactions, and automated systems can ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: Bis[4-(1-phenylvinyl)phenyl]methane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings react with electrophiles such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4-(1-phenylvinyl)phenyl]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Bis[4-(1-phenylvinyl)phenyl]methane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and phenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical polymerization.
Vergleich Mit ähnlichen Verbindungen
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but with dimethylamino groups instead of phenylvinyl groups.
Bis[4-(1-hydroxyethyl)phenyl]methane: Contains hydroxyethyl groups, leading to different reactivity and applications.
Uniqueness: Bis[4-(1-phenylvinyl)phenyl]methane is unique due to its combination of phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
54378-44-8 |
|---|---|
Molekularformel |
C29H24 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-(1-phenylethenyl)-4-[[4-(1-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C29H24/c1-22(26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)23(2)27-11-7-4-8-12-27/h3-20H,1-2,21H2 |
InChI-Schlüssel |
DVBGXXQHOOQCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


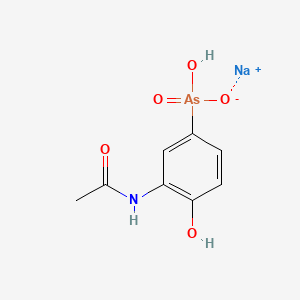
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
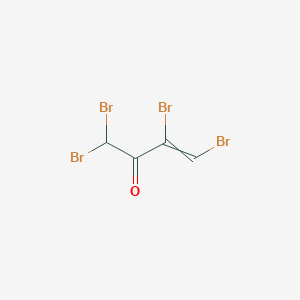
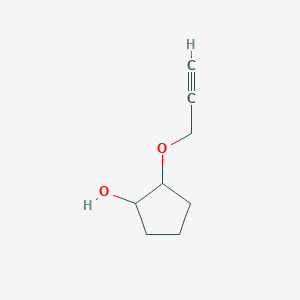
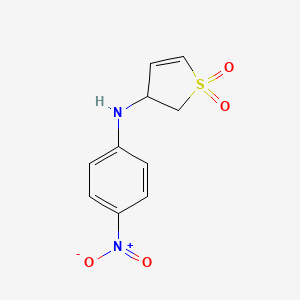
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
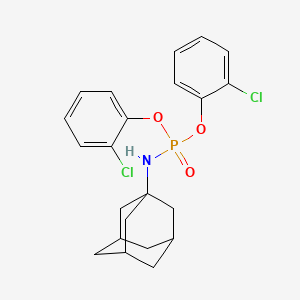
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)

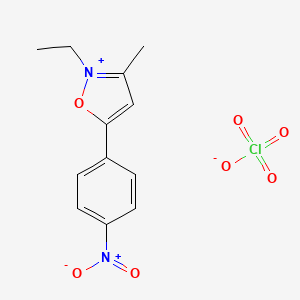
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
